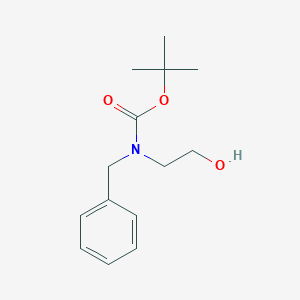

Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15(9-10-16)11-12-7-5-4-6-8-12/h4-8,16H,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYKHAZJINITAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCO)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444445 | |

| Record name | Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121496-39-7 | |

| Record name | Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthesis pathway for tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate, a valuable intermediate in organic synthesis. The document provides a comprehensive overview of the synthetic route, detailed experimental protocols, and quantitative data to support reproducibility.

Synthesis Pathway Overview

The most common and efficient synthesis of this compound is a two-step process. The first step involves the N-benzylation of ethanolamine to produce N-benzylethanolamine. The subsequent step is the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). This pathway is favored due to the ready availability of starting materials and generally high yields.

The overall reaction scheme is as follows:

Step 1: Synthesis of N-Benzylethanolamine

Ethanolamine reacts with benzyl chloride to yield N-benzylethanolamine.

Step 2: Synthesis of this compound

N-Benzylethanolamine is then reacted with di-tert-butyl dicarbonate to afford the final product, this compound. The amino group of N-benzylethanolamine is more nucleophilic than the hydroxyl group, allowing for selective protection.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reagents | Solvent | Yield (%) |

| N-Benzylethanolamine | C₉H₁₃NO | 151.21 | Ethanolamine, Benzyl Chloride, Solid Phase Base | - | High |

| This compound | C₁₄H₂₁NO₃ | 251.32 | N-Benzylethanolamine, Di-tert-butyl dicarbonate (Boc₂O) | Dichloromethane (DCM) | 86 |

Experimental Protocols

Step 1: Synthesis of N-Benzylethanolamine

This protocol is based on the reaction of ethanolamine with benzyl chloride in the presence of a solid phase base.[2]

Materials:

-

Ethanolamine

-

Benzyl Chloride

-

Powdered solid phase strong base (e.g., powdered NaOH or KOH)

Procedure:

-

To a reaction flask, add ethanolamine.

-

Under stirring, add the powdered solid phase strong base.

-

Slowly add benzyl chloride dropwise at a temperature of 40-80 °C over a period of 4-6 hours.

-

After the addition is complete, increase the temperature to 80-120 °C and continue the reaction for 1-2 hours.

-

After the reaction is complete, filter the hot reaction mixture.

-

The filtrate is subjected to vacuum distillation, collecting the fraction at 153-156 °C to obtain N-benzylethanolamine.

Step 2: Synthesis of this compound

This protocol describes the Boc protection of N-benzylethanolamine.[3]

Materials:

-

N-Benzylethanolamine (5.00 g, 33.1 mmol)

-

Di-tert-butyl dicarbonate (Boc₂O) (7.68 mL, 33.1 mmol)

-

Dichloromethane (DCM) (132 mL)

Procedure:

-

Dissolve N-benzylethanolamine in DCM in a suitable reaction flask.

-

Cool the solution before adding di-tert-butyl dicarbonate.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up. A typical workup involves quenching the reaction, followed by extraction and purification. A patent describing a similar reaction, though followed by an oxidation step, quenches the mixture with a 1:1 solution of saturated aqueous NaHCO₃ and 10% aqueous sodium thiosulfate.[3]

-

The product is then isolated by silica gel chromatography to yield this compound as a clear, colorless oil.[3]

Visualization of the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis process.

Caption: Synthetic workflow for this compound.

Caption: Detailed experimental workflow for the two-step synthesis.

References

An In-depth Technical Guide to Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate. This information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Chemical Identity and Properties

This compound is a carbamate derivative featuring both a benzyl and a 2-hydroxyethyl group attached to the nitrogen atom. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it a valuable intermediate in multi-step organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 121496-39-7 | [1] |

| Molecular Formula | C₁₄H₂₁NO₃ | [1] |

| Molecular Weight | 251.32 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Boiling Point (Predicted) | 372.9 ± 31.0 °C at 760 mmHg | |

| Density (Predicted) | 1.094 ± 0.06 g/cm³ | |

| pKa (Predicted) | 14.66 ± 0.10 |

Solubility: Qualitative solubility information indicates that this compound is soluble in solvents like dichloromethane and ethyl acetate. However, specific quantitative solubility data is not readily available in the literature.

Storage and Stability: For long-term storage, it is recommended to keep the compound in a cool, dry place.

Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of N-benzylethanolamine with di-tert-butyl dicarbonate (Boc₂O).

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a general guideline and may require optimization based on laboratory conditions and scale.

Materials:

-

N-benzylethanolamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

1 M Sodium hydroxide (NaOH) solution

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve N-benzylethanolamine (1.0 equivalent) in dichloromethane.

-

Add a 1 M aqueous solution of sodium hydroxide (1.2 equivalents).

-

To this biphasic mixture, slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in dichloromethane.

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

After the reaction is complete (monitored by TLC), separate the organic layer.

-

Wash the organic layer sequentially with water (2 x 25 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product as an oil.

Detailed Experimental Protocol: Purification

The crude product is typically purified by silica gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

Procedure:

-

Prepare a slurry of silica gel in a low-polarity eluent (e.g., hexane/ethyl acetate 9:1).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is primarily dictated by the three key functional groups: the Boc-protected amine, the benzyl group, and the primary alcohol.

Logical Relationship of Reactivity:

Caption: Reactivity of key functional groups.

-

Boc Group: The tert-butoxycarbonyl group is a widely used protecting group for amines due to its stability under a broad range of conditions. It can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the secondary amine.

-

Benzyl Group: The benzyl group can be removed by catalytic hydrogenolysis (e.g., using palladium on carbon and a hydrogen source), which will also yield the secondary amine. The orthogonal nature of the Boc and benzyl protecting groups allows for selective deprotection and further functionalization at the nitrogen atom.

-

Primary Alcohol: The hydroxyl group can undergo various transformations common to primary alcohols, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification.

This versatile reactivity makes this compound a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. While specific examples of its direct use in the synthesis of marketed drugs are not widely published, its structural motifs are present in many biologically active compounds. Its utility lies in providing a scaffold that allows for the controlled and sequential introduction of different functionalities.

Experimental Workflows in Drug Development

As a synthetic intermediate, this compound would typically be utilized in the early stages of a drug discovery pipeline.

Experimental Workflow:

Caption: Role in a typical drug development workflow.

The compound would first be synthesized and purified as described above. Subsequently, it would undergo a series of chemical transformations to build the desired molecular complexity of a target bioactive molecule. For instance, the hydroxyl group could be oxidized to an aldehyde, which could then participate in a variety of carbon-carbon bond-forming reactions. Alternatively, one of the protecting groups on the nitrogen could be removed, and the resulting secondary amine could be acylated or alkylated.

Once a library of compounds is synthesized using this intermediate, they would proceed to in vitro biological screening to assess their activity against a specific biological target. Promising candidates would then enter the lead optimization phase, where their structure is further modified to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a versatile and valuable synthetic intermediate for researchers and professionals in drug development. Its unique combination of a stable yet readily cleavable Boc protecting group, a hydrogenolysis-labile benzyl group, and a reactive primary alcohol provides a powerful tool for the construction of complex molecular architectures. The detailed synthetic and purification protocols, along with an understanding of its reactivity, will aid in its effective utilization in the synthesis of novel therapeutic agents.

References

An In-depth Technical Guide to Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate, a key organic intermediate. This document details its chemical identity, physicochemical properties, synthesis protocols, and safety information to support its application in research and development.

Chemical Identity and Structure

This compound is a carbamate derivative featuring a tert-butyl protecting group on the nitrogen atom, which also bears a benzyl and a 2-hydroxyethyl substituent.

-

Chemical Name: this compound

-

Molecular Formula: C₁₄H₂₁NO₃[3]

-

IUPAC Name: tert-butyl benzyl(2-hydroxyethyl)carbamate

The structure of the molecule is visualized below:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source |

| Molecular Weight | 251.32 g/mol | [1][3] |

| Physical Form | Colorless to light yellow liquid | [3] |

| Boiling Point | 372.9 ± 31.0 °C (Predicted) | [3] |

| Density | 1.094 ± 0.06 g/cm³ (Predicted) | [3] |

| Acidity (pKa) | 14.66 ± 0.10 (Predicted) | [3] |

| Purity | ≥95% | |

| InChI Key | LBYKHAZJINITAL-UHFFFAOYSA-N |

Experimental Protocols

The primary method for the synthesis of this compound involves the reaction of N-benzylethanolamine with di-tert-butyl dicarbonate.[3]

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of this compound.[3]

Materials:

-

N-benzylethanolamine (1.0 eq)

-

Di-tert-butyl dicarbonate (1.0 eq)

-

Dichloromethane (DCM)

-

1M Sodium hydroxide (NaOH) aqueous solution

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

A solution of di-tert-butyl dicarbonate (0.01 mol) in dichloromethane (15 mL) is prepared.

-

In a separate reaction vessel, a mixture of N-benzylethanolamine (0.01 mol), dichloromethane (15 mL), and 1M aqueous sodium hydroxide (12 mL) is prepared.

-

The di-tert-butyl dicarbonate solution is added dropwise to the N-benzylethanolamine mixture.

-

The resulting reaction mixture is stirred at room temperature for 24 hours.

-

After the reaction is complete, the organic layer is separated.

-

The organic layer is washed twice with water (25 mL each).

-

The washed organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed by concentration under reduced pressure, yielding the crude product as an oil.

-

The crude product is purified by silica gel column chromatography, using a mobile phase of petroleum ether:ethyl acetate (7:3, v/v), to afford the pure this compound.

Workflow Diagram:

Caption: Synthetic workflow for this compound.

Safety Information

It is crucial to handle this chemical with appropriate safety precautions.

-

Signal Word: Warning

-

Hazard Pictogram: GHS07 (Exclamation mark)

-

Hazard Codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

-

P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.

-

P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.

-

P363: Wash contaminated clothing before reuse.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound.

References

An In-depth Technical Guide on the Pharmacological Relevance of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate

Executive Summary:

This technical guide addresses the mechanism of action related to the chemical compound Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate. Our comprehensive analysis of scientific literature and chemical databases indicates that this compound is not an active pharmaceutical ingredient (API) with a direct mechanism of action. Instead, it serves as a crucial chemical intermediate in the synthesis of pharmacologically active molecules. Specifically, it is a building block for the development of A2A adenosine receptor (A₂AAR) agonists and Cathepsin S (CatS) inhibitors.

This document will, therefore, focus on the in-depth mechanisms of action of these two important classes of therapeutic agents. We will provide a detailed overview of their respective signaling pathways, quantitative data from key experiments, and the methodologies used in their preclinical evaluation.

Introduction: The Role of this compound as a Synthetic Intermediate

This compound is a bifunctional organic molecule. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, while the benzyl group provides steric hindrance and influences reactivity. The primary alcohol offers a site for further chemical modification. This combination of features makes it a versatile reagent in multi-step organic synthesis, particularly in the construction of complex molecules destined for biological targets. While no direct biological activity has been reported for this compound, its role in the synthesis of potent A₂AAR agonists and CatS inhibitors is well-documented.

Mechanism of Action: A₂A Adenosine Receptor Agonists

A₂A adenosine receptor agonists are a class of drugs that selectively bind to and activate the A₂A adenosine receptor, a member of the G-protein coupled receptor (GPCR) superfamily. These receptors are widely distributed throughout the body, with high expression in the brain, immune cells, and blood vessels.[1]

Signaling Pathway

Activation of the A₂AAR by an agonist initiates a well-defined signaling cascade. The receptor is coupled to a stimulatory G-protein (Gs).[2][3] Upon agonist binding, the Gs protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][5][6] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[4][5][6] PKA then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which can modulate gene expression and ultimately lead to the physiological effects of A₂AAR activation.[4][6]

Therapeutic Effects

The primary therapeutic effects of A₂AAR agonists stem from their anti-inflammatory and vasodilatory properties. In immune cells, activation of this pathway suppresses the release of pro-inflammatory cytokines.[5][7] In the cardiovascular system, it leads to vasodilation, which is utilized in cardiac stress testing.[1]

Quantitative Data for A₂A Receptor Agonists

The following table summarizes key quantitative data for representative A₂A receptor agonists.

| Compound | Receptor Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) | Selectivity (A₁/A₂A) | Reference |

| NECA | 14 | 20 | ~1 | [8] |

| CGS 21680 | 15-29 | 27 | 100-200 | [8][9] |

| Regadenoson | 1300 | 6.4 | >1000 | [1] |

| UK-432097 | 0.7 | 1.2 | >5000 | [10] |

Experimental Protocols

This assay is used to determine the affinity of a test compound for the A₂A receptor.

-

Membrane Preparation: Membranes are prepared from cells expressing the human A₂A receptor (e.g., HEK293 or CHO cells).[11][12]

-

Incubation: The membranes are incubated with a radiolabeled A₂A receptor antagonist (e.g., [³H]ZM241385) and varying concentrations of the test agonist.[8][11][12]

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The data are used to calculate the IC₅₀ value, which is then converted to the Ki value using the Cheng-Prusoff equation.

This assay measures the ability of an agonist to stimulate cAMP production.

-

Cell Culture: Cells expressing the A₂A receptor are cultured in a suitable medium.

-

Stimulation: The cells are treated with varying concentrations of the test agonist in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.[13]

-

Lysis: The cells are lysed to release intracellular cAMP.

-

Detection: The concentration of cAMP is measured using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) or a similar detection method.[14]

-

Data Analysis: The data are used to generate a dose-response curve and determine the EC₅₀ value of the agonist.

Mechanism of Action: Cathepsin S Inhibitors

Cathepsin S (CatS) is a lysosomal cysteine protease that plays a critical role in the immune system.[15] Unlike many other cathepsins, CatS is active at neutral pH, allowing it to function both inside and outside of the lysosome.[16] Inhibitors of CatS are being investigated for the treatment of autoimmune diseases and other inflammatory conditions.[17][18]

Signaling Pathway and Biological Role

The primary role of CatS in the immune system is the degradation of the invariant chain (Ii) associated with major histocompatibility complex (MHC) class II molecules in antigen-presenting cells (APCs).[15] The Ii chain blocks the peptide-binding groove of MHC class II molecules. By cleaving the Ii chain, CatS allows for the loading of antigenic peptides onto MHC class II molecules, which are then presented on the surface of APCs to activate CD4+ T-cells.[19] By inhibiting CatS, the presentation of antigens is reduced, leading to a dampening of the T-cell mediated immune response. CatS is also involved in the activation of protease-activated receptor 2 (PAR2), which can contribute to inflammation and pain.[20][21]

Quantitative Data for Cathepsin S Inhibitors

The following table presents inhibitory constants for representative CatS inhibitors.

| Compound | Inhibition Constant (Ki, pM) | Selectivity (CatK/CatS) | Reference |

| VBY-825 | 130 | 17.7 | [22] |

| RO5459072 | - | - | [18] |

| LY3000328 | 7.7 (human, nM) | >100 | [18] |

Experimental Protocols

This is a common method for measuring the enzymatic activity of CatS and the potency of its inhibitors.

-

Reagent Preparation: Prepare an assay buffer, a solution of recombinant human Cathepsin S, and a fluorogenic substrate (e.g., Z-VVR-AFC).[23][24]

-

Compound Preparation: Prepare serial dilutions of the test inhibitor.

-

Assay Procedure: In a microplate, combine the Cathepsin S enzyme with the test inhibitor and incubate. Initiate the reaction by adding the fluorogenic substrate.[23]

-

Fluorescence Reading: Measure the increase in fluorescence over time as the substrate is cleaved.[23][24]

-

Data Analysis: Calculate the rate of reaction and determine the percent inhibition at each inhibitor concentration. Fit the data to a suitable model to determine the IC₅₀ value.

Conclusion

While this compound does not possess a direct pharmacological mechanism of action, it is a vital synthetic precursor for two classes of drugs with significant therapeutic potential. A₂A adenosine receptor agonists offer promise in the management of inflammation and as diagnostic agents in cardiology. Cathepsin S inhibitors represent a targeted approach for the treatment of autoimmune and inflammatory disorders. A thorough understanding of the distinct signaling pathways and mechanisms of action of these end-products is essential for researchers and professionals engaged in the discovery and development of new medicines. The experimental protocols detailed herein provide a foundation for the preclinical evaluation of novel compounds in these classes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]

- 3. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are A2aR agonists and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. What are the therapeutic applications for A2aR agonists? [synapse.patsnap.com]

- 8. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Human Adenosine A2A Receptor: Molecular Mechanism of Ligand Binding and Activation [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. innoprot.com [innoprot.com]

- 15. Cathepsin S - Wikipedia [en.wikipedia.org]

- 16. What are CTSS inhibitors and how do they work? [synapse.patsnap.com]

- 17. What are Cathepsin inhibitors and how do they work? [synapse.patsnap.com]

- 18. mdpi.com [mdpi.com]

- 19. Recent advances in the design of cathepsin S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.plos.org [journals.plos.org]

- 21. CTSS cathepsin S [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 22. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate, a versatile intermediate in organic synthesis. This document outlines its chemical properties, synthesis, and potential applications, with a focus on experimental details and data presentation for a scientific audience.

Core Compound Properties

This compound is a carbamate derivative featuring a bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, which also bears a benzyl and a 2-hydroxyethyl substituent. This structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. The presence of the hydroxyl group offers a site for further functionalization, while the Boc group can be readily removed under acidic conditions to reveal a secondary amine.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Tert-butyl N-(2-hydroxyethyl)carbamate |

| CAS Number | 121496-39-7 | 26690-80-2[1][2][3][4] |

| Molecular Formula | C14H21NO3 | C7H15NO3[1][2][4] |

| Molecular Weight | 251.32 g/mol | 161.20 g/mol [1][2] |

| Appearance | Colorless to light yellow liquid | Light yellow clear liquid[3] |

| Boiling Point | 372.9 ± 31.0 °C (Predicted) | 92 °C / 0.22 mmHg |

| Density | 1.094 ± 0.06 g/cm³ (Predicted) | 1.042 g/mL at 25 °C[3] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the N-Boc protection of N-benzylethanolamine. This reaction is a standard procedure in organic chemistry for the protection of amine functionalities.

General Synthesis Workflow

The synthesis can be conceptually broken down into a single key step: the reaction of the starting amine with di-tert-butyl dicarbonate (Boc)₂O.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on standard N-Boc protection of secondary amines.

Materials:

-

N-Benzylethanolamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (optional, as a base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve N-benzylethanolamine (1.0 equivalent) in dichloromethane.

-

Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate (1.0-1.2 equivalents). If the starting amine is in the form of a salt, a base such as triethylamine (1.1 equivalents) should be added to neutralize the acid.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

Table 2: Spectroscopic Data for Tert-butyl N-(2-hydroxyethyl)carbamate

| Technique | Observed Signals (Chemical Shift δ [ppm] or Wavenumber [cm⁻¹]) |

| ¹H NMR (400 MHz, CDCl₃) | δ 5.23 (bs, 1H), 3.66 (t, 2H), 3.26 (t, 2H), 2.75 (s, 1H), 1.43 (s, 9H)[5] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 156.84, 79.62, 62.09, 43.00, 28.35[5] |

| Infrared (IR) | Characteristic peaks for N-H, C-H, C=O (carbamate), and C-O stretches are expected. |

For this compound, additional signals corresponding to the benzyl group would be expected in both ¹H and ¹³C NMR spectra. Specifically, aromatic protons would appear in the range of δ 7.2-7.4 ppm in the ¹H NMR spectrum, and a benzylic methylene signal would also be present.

Applications in Synthesis

Tert-butyl carbamates are widely used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules due to the stability and ease of removal of the Boc protecting group. While specific applications of this compound are not extensively documented in the provided search results, its structural motifs suggest its utility in similar contexts to related compounds.

Potential Synthetic Utility

The structure of this compound allows for orthogonal protection strategies in multi-step syntheses. The Boc group can be removed under acidic conditions, while the benzyl group is typically cleaved by hydrogenolysis. This differential reactivity is highly valuable in the construction of complex molecular architectures.

Caption: Orthogonal deprotection strategies for this compound.

Role in the Synthesis of Bioactive Molecules

Derivatives of tert-butyl carbamate are known intermediates in the synthesis of various drugs. For instance, a related compound is used in the synthesis of Lacosamide, an anticonvulsant medication.[6] The structural features of this compound make it a plausible intermediate for the synthesis of novel therapeutic agents. The N-benzyl-N-(2-hydroxyethyl)amine core is a common scaffold in medicinal chemistry.

Signaling Pathways and Biological Activity

The direct involvement of this compound in specific signaling pathways has not been identified in the reviewed literature. Its primary role is as a synthetic intermediate, and as such, its biological activity is not typically the focus of study. However, the molecules that can be synthesized from this intermediate may have significant biological activities. For example, related carbamate derivatives have been utilized in the development of inhibitors for enzymes such as cathepsin S, which is implicated in inflammatory and autoimmune diseases. The potential for this compound to serve as a precursor to biologically active molecules warrants further investigation.

Conclusion

This compound is a valuable synthetic intermediate with applications in organic and medicinal chemistry. Its synthesis is straightforward, relying on well-established N-Boc protection chemistry. While detailed characterization and biological activity data for this specific compound are limited in the public domain, the information available for structurally related molecules provides a strong foundation for its use in research and development. The orthogonal protection afforded by the Boc and benzyl groups, combined with the reactive hydroxyl functionality, makes it a versatile tool for the synthesis of complex target molecules, including potential new drug candidates. Further research into the applications of this compound could unveil novel synthetic routes and lead to the discovery of new bioactive compounds.

References

- 1. rsc.org [rsc.org]

- 2. tert-butyl N-(2-hydroxyethyl)carbamate | C7H15NO3 | CID 2733206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE | 26690-80-2 [chemicalbook.com]

- 4. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE | CAS 26690-80-2 [matrix-fine-chemicals.com]

- 5. tert-Butyl N-[(S)-1-hydrazinecarbonyl-2-hydroxyethyl]carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]

Technical Guide: Solubility and Stability of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate

Introduction

Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate (CAS No. 121496-39-7) is a chemical intermediate often utilized in organic synthesis and pharmaceutical development.[1][2] Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group, which is common in peptide synthesis and medicinal chemistry to temporarily mask the reactivity of an amine.[3][4] The Boc group's stability profile—robust under basic conditions but easily removed with acid—makes it a versatile tool.[3][5] Understanding the solubility and stability of this molecule is critical for its effective storage, handling, and application in synthetic protocols, ensuring reaction efficiency and purity of the final product.

This technical guide provides a summary of the known solubility and stability characteristics of this compound, based on the general principles of N-Boc protected carbamates. It includes generalized experimental protocols for assessing these properties.

Compound Details:

-

Chemical Name: this compound

-

CAS Number: 121496-39-7[1]

-

Molecular Formula: C₁₄H₂₁NO₃[1]

-

Molecular Weight: 251.32 g/mol [1]

Solubility Profile

Specific quantitative solubility data for this compound in various solvents is not extensively available in public literature. However, a qualitative assessment can be inferred from its structure, which contains both nonpolar (benzyl group, tert-butyl group) and polar (hydroxyethyl group, carbamate linkage) moieties. The presence of the hydroxyl group and the polar carbamate functionality suggests potential solubility in polar organic solvents. A related, less substituted compound, tert-butyl N-(2-hydroxyethyl)carbamate, is reported to be soluble in ethyl acetate and methanol.[6]

Table 1: Predicted and Qualitative Solubility Data

| Solvent Class | Solvent Example | Predicted Solubility |

| Polar Protic | Methanol, Ethanol | Likely soluble due to hydrogen bonding potential with the hydroxyl and carbamate groups. |

| Polar Aprotic | DCM, THF, Acetone | Likely soluble. Dichloromethane (DCM) and Tetrahydrofuran (THF) are common solvents for reactions involving Boc-protected compounds.[5] |

| Nonpolar | Hexane, Toluene | Limited solubility expected due to the compound's polar functional groups. |

| Aqueous | Water | Low solubility expected. While the hydrophilic PEG-like portion may slightly increase water solubility, the benzyl and Boc groups are hydrophobic.[7] |

Stability Profile

The stability of this compound is primarily dictated by the tert-butoxycarbonyl (Boc) protecting group. This group is known for its well-defined stability profile.[5]

3.1 Chemical Stability The Boc group is generally stable under basic, nucleophilic, and reductive conditions.[5] Its primary liability is to acid. The main degradation pathway involves the acid-catalyzed hydrolysis of the carbamate bond, which results in the deprotected amine, carbon dioxide, and isobutene.[5][8] This reaction is often intentionally triggered using strong acids like trifluoroacetic acid (TFA).[3][5]

3.2 Thermal Stability N-Boc protected amines can also undergo thermolytic deprotection at elevated temperatures, typically in the absence of an acid catalyst.[9][10] Studies on various N-Boc compounds show that deprotection can occur in solvents like methanol or trifluoroethanol at temperatures ranging from 120 °C to 230 °C.[9]

Table 2: Summary of Stability Characteristics

| Condition | Stability Assessment |

| Acidic (e.g., TFA, HCl) | Labile. The Boc group is readily cleaved under acidic conditions. This is the standard method for deprotection.[3][5] |

| Basic (e.g., NaOH, TEA) | Stable. The Boc group is resistant to cleavage by most bases.[3] |

| Nucleophiles | Stable. Generally resistant to nucleophilic attack.[3] |

| Reductive Conditions | Stable. Generally compatible with common reducing agents.[5] |

| Elevated Temperature | Potentially Labile. Thermal deprotection is possible, typically requiring temperatures above 120 °C.[9][10] |

| Storage Conditions | For long-term stability, storage at low temperatures (e.g., -20°C), protected from light and moisture, is advisable for analogous Boc-protected compounds.[8] |

Experimental Protocols

The following sections describe generalized methodologies for determining the solubility and stability of carbamates like this compound.

4.1 Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines a standard method for determining the equilibrium solubility of a compound in a given solvent.

-

Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent (e.g., methanol, DCM) in a sealed, airtight container (e.g., a glass vial with a screw cap). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the solid to settle. A centrifugation step can be used to ensure clear separation of the solid and liquid phases.

-

Sampling: Carefully extract an aliquot of the clear supernatant (the saturated solution).

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L.

4.2 Protocol: Stability Assessment (HPLC-Based Method)

This protocol provides a method to assess the stability of the compound under specific stress conditions (e.g., acidic pH, elevated temperature).

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable non-reactive solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Sample Preparation:

-

Acidic Condition: Add an aliquot of the stock solution to a solution of a specific acid (e.g., 0.1 M HCl in water/acetonitrile) to achieve a target final concentration.

-

Thermal Condition: Incubate a sealed vial of the compound dissolved in a chosen solvent at an elevated temperature (e.g., 60 °C).

-

-

Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from the stress sample. If necessary, quench the reaction (e.g., by neutralizing the acid with a base).

-

HPLC Analysis: Analyze each time-point sample using a validated stability-indicating HPLC method. A C18 reverse-phase column is often suitable.[8] The mobile phase could consist of a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.[8]

-

Data Evaluation: Monitor the peak area of the parent compound over time. A decrease in the parent peak area and the appearance of new peaks indicate degradation. Purity is often expressed as the percentage of the parent peak area relative to the total peak area of all components.

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

Conclusion

While specific quantitative data for this compound is limited, its solubility and stability profile can be reliably inferred from the well-documented behavior of the N-Boc protecting group. The compound is expected to be soluble in common polar organic solvents and exhibit stability under basic and nucleophilic conditions. Its primary liability is cleavage under acidic conditions or at high temperatures. For researchers and drug development professionals, it is crucial to consider these characteristics during reaction setup, workup, and long-term storage. The generalized protocols provided herein offer a framework for conducting specific solubility and stability studies tailored to individual experimental needs.

References

- 1. 121496-39-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. ministryofmaterial.com [ministryofmaterial.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE | 26690-80-2 [chemicalbook.com]

- 7. tert-butyl bis(2-hydroxyethyl)carbamate, 103898-11-9 | BroadPharm [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Derivatization of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and potential derivatization of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate, a versatile building block in medicinal chemistry. This document details synthetic protocols, quantitative data, and potential derivatization pathways to facilitate its use in drug discovery and development.

Core Compound Synthesis

The synthesis of the core compound, this compound, is a straightforward process involving the protection of the secondary amine of N-benzylethanolamine with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a cooled solution of 2-(benzylamino)ethanol (1 equivalent) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) (1 equivalent).

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Work-up and Purification: The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by silica gel chromatography to yield this compound as a clear, colorless oil.[1]

Potential Derivatives of this compound

The structure of this compound offers several sites for chemical modification, allowing for the generation of a diverse library of derivatives. The primary points of derivatization are the hydroxyl group, the aromatic benzyl ring, and the carbamate nitrogen following debenzylation.

Derivatization of the Hydroxyl Group

The terminal hydroxyl group can be readily modified through various reactions, including oxidation and esterification.

The primary alcohol can be oxidized to the corresponding aldehyde, tert-butyl N-benzyl-N-(2-oxoethyl)carbamate, a key intermediate for further functionalization, such as reductive amination.

Experimental Protocol: Oxidation to tert-butyl N-benzyl-N-(2-oxoethyl)carbamate [1]

-

Reaction Setup: To a solution of this compound (1 equivalent) in dichloromethane (DCM), add Dess-Martin Periodinane (DMP) (1 equivalent).

-

Reaction Execution: Stir the reaction mixture at room temperature for 30 minutes.

-

Quenching and Work-up: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous sodium thiosulfate.

-

Purification: Concentrate the mixture and isolate the product by silica gel chromatography.

| Reaction Step | Starting Material | Product | Reagents | Solvent | Time | Yield |

| Boc Protection | N-Benzylethanolamine | This compound | Boc₂O | DCM | 1 h | - |

| Oxidation | This compound | tert-butyl benzyl(2-oxoethyl)carbamate | DMP | DCM | 0.5 h | 86%[1] |

The hydroxyl group can be esterified to introduce a variety of functional groups.

Experimental Protocol: Esterification of this compound

-

Reaction Setup: In a round bottom flask, dissolve this compound (1 equivalent) and a carboxylic acid (1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Coupling Agent Addition: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

-

Reaction Execution: Stir the reaction at room temperature until completion, as monitored by TLC.

-

Work-up and Purification: Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Wash the filtrate with aqueous solutions of acid and base to remove unreacted starting materials. Dry the organic layer, concentrate, and purify the residue by column chromatography.

Derivatization via N-Debenzylation

Removal of the N-benzyl group exposes a secondary amine that can be subsequently alkylated or acylated to introduce diverse substituents.

Experimental Protocol: N-Debenzylation

-

Reaction Setup: Dissolve this compound in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a palladium catalyst, such as palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature. The addition of an acid, such as acetic acid, may facilitate the reaction.[2][3]

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate to obtain the debenzylated product, tert-butyl N-(2-hydroxyethyl)carbamate.

Derivatization of the N-Boc Group

The tert-butyloxycarbonyl (Boc) protecting group can be removed under acidic conditions to yield the free amine, which can then be further functionalized.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key synthetic pathways and a general experimental workflow for the derivatization of this compound.

Caption: Synthesis of the core molecule.

Caption: Potential derivatization pathways.

Caption: General experimental workflow.

Applications and Pharmacological Potential

While specific pharmacological data for derivatives of this compound are not extensively reported in the initial literature search, the structural motifs present in this class of compounds are found in various biologically active molecules. For instance, related carbamate structures are utilized as intermediates in the synthesis of pharmaceutical agents.[4] The derivatization potential outlined above allows for the exploration of a wide chemical space, which could lead to the discovery of novel therapeutic agents targeting a range of biological targets. The introduction of different functionalities can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development. Researchers are encouraged to screen libraries of these derivatives in relevant biological assays to uncover their therapeutic potential.

References

Theoretical Investigations of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate: A Guide to Putative Computational Analysis

Researchers, scientists, and drug development professionals will find a noticeable gap in the existing scientific literature regarding in-depth theoretical and computational studies specifically focused on Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate. While experimental data on its synthesis and basic characterization are available, a comprehensive theoretical exploration of its molecular properties, reactivity, and potential biological interactions is currently absent from published research.

This guide, therefore, serves a dual purpose. Firstly, it acknowledges the absence of direct theoretical studies on the target molecule. Secondly, it outlines a hypothetical framework for such a study, drawing parallels from computational analyses of structurally related carbamate compounds. This document will propose potential experimental (computational) protocols and data presentation formats that could be employed in future research, thereby providing a roadmap for scientists interested in exploring the theoretical aspects of this molecule.

Molecular Properties: A Summary of Calculated Data

In the absence of specific studies on this compound, a summary of its fundamental molecular properties, as would be determined by computational methods, is presented below. These values are essential for understanding the molecule's behavior in various environments.

| Property | Predicted Value | Computational Method (Hypothetical) |

| Molecular Weight | 251.32 g/mol | - |

| Molecular Formula | C14H21NO3 | - |

| XLogP3 | 2.4 | - |

| Hydrogen Bond Donor Count | 1 | - |

| Hydrogen Bond Acceptor Count | 3 | - |

| Rotatable Bond Count | 6 | - |

| Exact Mass | 251.15194405 | - |

| Topological Polar Surface Area | 41.5 Ų | - |

Proposed Experimental Protocols for Theoretical Analysis

Should a research initiative be undertaken to investigate this compound from a theoretical standpoint, a series of computational experiments would be necessary. The following protocols are proposed based on standard practices in molecular modeling and computational chemistry.[1][2]

1. Geometric Optimization and Vibrational Frequency Analysis:

-

Objective: To determine the most stable three-dimensional conformation of the molecule and to confirm it as a true energy minimum.

-

Methodology: The molecular structure would initially be optimized using a semi-empirical method like PM3, followed by a full optimization using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31+G(d).[1][2] Vibrational frequency calculations would then be performed at the same level of theory to ensure the absence of imaginary frequencies, which would indicate a saddle point rather than a minimum.[1][2]

2. Calculation of Electronic Properties:

-

Objective: To understand the electronic nature of the molecule, including its reactivity and charge distribution.

-

Methodology: Following geometric optimization, various electronic properties would be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the electrostatic potential map, and atomic charges (e.g., using ChelpG).[1] These calculations provide insights into regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

3. Solvation Modeling:

-

Objective: To simulate the behavior of the molecule in a solvent, which is crucial for predicting its properties in a biological environment.

-

Methodology: The Polarizable Continuum Model (PCM) could be employed to calculate the molecular volume and other properties in different solvents.[1] This would allow for a comparison of the molecule's behavior in both gas phase and solution.

Visualization of a Hypothetical Synthetic Workflow

While no signaling pathways involving this compound have been described, a logical workflow for its synthesis can be visualized. The following diagram illustrates a potential synthetic route, which is a common application of logical relationship diagrams in chemistry.

Caption: A potential synthetic workflow for this compound.

This guide underscores the need for dedicated theoretical research on this compound. The proposed computational protocols and visualization provide a foundational framework for future studies that will undoubtedly contribute to a more comprehensive understanding of this molecule's properties and potential applications in drug development and other scientific fields.

References

In-depth Technical Guide: Physical and Chemical Characteristics of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physical and chemical characteristics of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate. Due to the limited availability of public data for this specific compound, this document also outlines a potential synthetic approach based on a structurally similar molecule and highlights areas where further experimental characterization is required.

Core Physical and Chemical Properties

Quantitative data for the physical characteristics of this compound is not widely available in peer-reviewed literature. The following table summarizes the available predicted and known properties. It is important to note that predicted values are computational estimates and should be confirmed by experimental data.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁NO₃ | BIOFOUNT[1] |

| Molecular Weight | 251.32 g/mol | BIOFOUNT[1] |

| CAS Number | 121496-39-7 | BIOFOUNT[1] |

| Physical Form | Liquid (at room temperature) | Sigma-Aldrich[2] |

| Predicted Boiling Point | 372.9 ± 31.0 °C | Not explicitly cited |

| Predicted Density | 1.094 ± 0.06 g/cm³ | Not explicitly cited |

| Melting Point | Data not available | |

| Solubility | Data not available | BIOFOUNT[1] |

Synthesis and Characterization: An Overview

Hypothetical Synthetic Workflow

The synthesis could potentially proceed via the reaction of 2-(benzylamino)ethanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. This reaction would introduce the tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom.

Caption: Hypothetical synthesis workflow for this compound.

Experimental Protocol for a Structurally Similar Compound: Synthesis of tert-Butyl (2-(benzylamino)ethyl)carbamate

While a direct protocol is unavailable, the synthesis of the related compound, tert-butyl (2-(benzylamino)ethyl)carbamate, provides a valuable reference. This procedure is divided into two main stages.

Stage 1: Mono-Boc Protection of Ethylenediamine

This stage focuses on the selective protection of one amino group in ethylenediamine.

-

Materials: Ethylenediamine, Di-tert-butyl dicarbonate (Boc₂O), Dioxane, Water, Magnesium oxide (MgO).

-

Procedure:

-

A mixture of ethylenediamine, dioxane, water, and magnesium oxide is prepared and stirred vigorously at room temperature under an inert atmosphere.

-

A solution of di-tert-butyl dicarbonate in dioxane is added dropwise to the mixture.

-

The reaction is stirred for 16-24 hours at room temperature.

-

The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.

-

The resulting residue is extracted with a suitable solvent (e.g., diethyl ether) to yield tert-butyl (2-aminoethyl)carbamate.

-

Stage 2: Reductive Amination with Benzaldehyde

The second stage involves the formation of the N-benzyl group.

-

Materials: tert-Butyl (2-aminoethyl)carbamate, Benzaldehyde, Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), Sodium triacetoxyborohydride.

-

Procedure:

-

tert-Butyl (2-aminoethyl)carbamate is dissolved in DCM or DCE.

-

Benzaldehyde is added to the solution, and the mixture is stirred at room temperature to form the imine intermediate.

-

A slurry of sodium triacetoxyborohydride in the same solvent is slowly added to the reaction mixture.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with DCM, washed, dried, and concentrated.

-

Purification is achieved by column chromatography on silica gel.

-

Signaling Pathways and Experimental Workflows

A comprehensive search of available scientific literature and chemical databases did not yield any specific information regarding the involvement of this compound in any signaling pathways or established experimental workflows within a biological or biochemical context. Therefore, the creation of diagrams for these aspects is not possible at this time. This suggests that the primary application of this compound may be as a synthetic intermediate in the preparation of more complex molecules, rather than as a biologically active agent itself.

Conclusion

This compound is a chemical entity for which detailed experimental data on physical characteristics and biological applications are not extensively documented in publicly accessible sources. The provided information on its predicted properties and a potential synthetic route based on a similar compound serves as a foundational guide for researchers. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications in drug development and other scientific disciplines.

References

An In-depth Technical Guide to Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate, a key organic intermediate, plays a significant role in the landscape of modern pharmaceutical synthesis. Its unique structural features, combining a bulky tert-butoxycarbonyl (Boc) protecting group with a benzyl moiety and a reactive hydroxyl group, make it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its discovery and history, detailed experimental protocols for its synthesis, a compilation of its physicochemical and spectroscopic data, and an exploration of its applications in medicinal chemistry, particularly in the development of novel therapeutics. The carbamate group is a crucial structural element in many approved drugs and prodrugs, and its use in medicinal chemistry is on the rise. Carbamate derivatives are often designed to interact with drug targets through their carbamate moiety.[1][2][3]

History and Significance

While a singular "discovery" paper for this compound is not readily apparent in the scientific literature, its emergence is intrinsically linked to the advancement of protecting group chemistry and its application in multi-step organic synthesis. The development and popularization of the Boc protecting group provided chemists with a robust tool for the selective protection of amines, enabling complex transformations on other parts of a molecule.

The significance of this compound rose to prominence with its application as a key intermediate in the synthesis of the anticonvulsant drug, Lacosamide.[4] Various patents outlining novel synthetic routes to Lacosamide extensively detail the preparation of this carbamate derivative, highlighting its industrial relevance.[4] These synthetic endeavors underscore the compound's value in providing a stable, yet readily cleavable, protected amine, facilitating the construction of the final drug substance. The carbamate functionality, in general, is recognized for its chemical and proteolytic stability and its ability to enhance cell membrane permeability, making it a valuable component in drug design.[3][5]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its identification, purification, and use in subsequent reactions. The following tables summarize key quantitative data for the compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 121496-39-7 | |

| Molecular Formula | C₁₄H₂₁NO₃ | |

| Molecular Weight | 251.32 g/mol | |

| Appearance | Liquid | |

| Purity | 95% |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃) | δ 7.39-7.24 (m, 5H), 5.21 (s, 2H), 3.80 (t, J=5.5 Hz, 2H), 3.39 (t, J=5.5 Hz, 2H), 1.48 (s, 9H) | |

| ¹³C NMR (CDCl₃) | δ 156.4, 137.9, 128.6, 127.8, 127.6, 80.6, 61.9, 51.2, 28.4 | |

| InChI Key | LBYKHAZJINITAL-UHFFFAOYSA-N |

Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. The most common approaches involve the N-benzylation of a Boc-protected ethanolamine or the Boc-protection of N-benzylethanolamine.

Synthesis Method 1: Boc Protection of N-Benzylethanolamine

This method involves the reaction of N-benzylethanolamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Materials:

-

N-Benzylethanolamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

10% aqueous sodium thiosulfate solution

-

Silica gel for column chromatography

Procedure:

-

Dissolve N-benzylethanolamine in dichloromethane.

-

Add di-tert-butyl dicarbonate to the solution.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous sodium thiosulfate.

-

Concentrate the mixture under reduced pressure.

-

Purify the product by silica gel chromatography.

Synthesis Method 2: As an Intermediate in the Synthesis of Lacosamide

In the context of Lacosamide synthesis, a related precursor, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-tert-butyl carbamate, is synthesized and utilized. This highlights the utility of such carbamate structures in complex pharmaceutical manufacturing. A general procedure for the formation of a similar carbamate intermediate is described in a patent for the preparation of Lacosamide.[4]

Materials:

-

N-BOC-D-serine

-

Isobutyl chloroformate

-

N-methylmorpholine (NMM)

-

Benzylamine

-

Anhydrous ethyl acetate

Procedure:

-

N-BOC-D-serine is reacted with isobutyl chloroformate in the presence of N-methylmorpholine to form a mixed acid anhydride.[4]

-

This intermediate is then reacted with benzylamine in anhydrous ethyl acetate to yield the desired carbamate derivative.[4]

Synthetic Workflows and Signaling Pathways

The synthesis of this compound and its role as a pharmaceutical intermediate can be visualized through logical workflow diagrams.

Applications in Drug Development

The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of Lacosamide, an anticonvulsant medication used for the treatment of partial-onset seizures.[4] Its structure allows for the strategic introduction of the benzylamino group while the Boc-protected amine prevents unwanted side reactions.

Beyond this specific application, the structural motifs present in this compound are of broad interest in medicinal chemistry. The carbamate linkage is a common feature in many therapeutic agents due to its stability and ability to mimic a peptide bond.[3][5] The presence of both a protected amine and a free hydroxyl group allows for orthogonal derivatization, making it a valuable scaffold for the synthesis of compound libraries for drug discovery screening. The benzyl group can also be readily removed via hydrogenolysis, providing another point for molecular diversification.

Conclusion

This compound stands as a testament to the importance of well-designed synthetic intermediates in the advancement of pharmaceutical sciences. While its history is not marked by a single moment of discovery, its evolution and application, particularly in the synthesis of Lacosamide, have solidified its role as a valuable tool for organic and medicinal chemists. The detailed synthetic protocols, comprehensive data, and workflow diagrams provided in this guide are intended to support researchers, scientists, and drug development professionals in their endeavors to create the next generation of therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate as a versatile building block in organic synthesis, particularly for the construction of substituted morpholine scaffolds. Morpholine and its derivatives are prevalent structural motifs in a wide array of bioactive molecules and approved pharmaceuticals. The subject carbamate, possessing both a protected amine and a primary alcohol, is a valuable precursor for the synthesis of various heterocyclic compounds.

Synthesis of Substituted Morpholinones

This compound is a key starting material for the synthesis of N-benzylmorpholinones. These heterocyclic ketones are important intermediates in the preparation of pharmacologically active compounds, including the antiemetic drug Aprepitant. The synthetic strategy involves a two-step sequence: oxidation of the primary alcohol to a carboxylic acid, followed by deprotection of the tert-butoxycarbonyl (Boc) group and subsequent intramolecular cyclization.

Experimental Protocol: Synthesis of 4-Benzylmorpholin-3-one

This protocol describes a proposed two-step synthesis of 4-benzylmorpholin-3-one from this compound.

Step 1: Oxidation to 2-((N-benzyl-N-(tert-butoxycarbonyl)amino)ethoxy)acetic acid

-

To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or a mixture of ethyl acetate, acetonitrile, and water, add a catalytic amount of a ruthenium salt (e.g., RuCl₃·xH₂O, 0.02 eq) and a co-oxidant such as sodium periodate (NaIO₄, 4.0 eq).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection and Intramolecular Cyclization

-

Dissolve the carboxylic acid intermediate from Step 1 in a suitable solvent, such as dichloromethane (DCM) or ethyl acetate.

-

Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution to remove the Boc protecting group.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

-

Upon completion of the deprotection, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

-

The intramolecular cyclization to form the morpholinone may occur spontaneously upon neutralization or may require gentle heating.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 4-benzylmorpholin-3-one by recrystallization or column chromatography.

| Step | Reactants | Reagents | Solvent | Time (h) | Temperature | Yield |

| 1 | This compound | RuCl₃·xH₂O, NaIO₄ | MeCN/EtOAc/H₂O | 12-24 | Room Temp. | Not specified |

| 2 | Carboxylic acid intermediate | TFA or HCl | DCM or EtOAc | 1-4 | Room Temp. | Not specified |

Note: The yields for this specific substrate are not explicitly reported in the searched literature; typical yields for similar transformations range from moderate to high.

Logical Workflow for Morpholinone Synthesis

Caption: Synthetic pathway from the carbamate to a morpholinone.

Precursor for Chiral Morpholine Derivatives

While direct asymmetric synthesis using this compound is not widely documented, it serves as a valuable precursor for creating substrates for asymmetric reactions. For instance, the corresponding dehydromorpholine can be synthesized and then subjected to asymmetric hydrogenation to yield chiral 2-substituted morpholines with high enantioselectivity (up to 99% ee).[1][2][3]

Experimental Protocol: Asymmetric Hydrogenation of a Dehydromorpholine (General)

This protocol outlines the general procedure for the asymmetric hydrogenation of a 2-substituted dehydromorpholine, which can be synthesized from this compound through oxidation and subsequent elimination.

-

In a glovebox, add the dehydromorpholine substrate (1.0 eq) and a chiral rhodium catalyst (e.g., [Rh(COD)₂]BF₄ with a chiral bisphosphine ligand, 0.01 eq) to a reaction vessel.

-

Add a degassed solvent, such as dichloromethane (DCM) or methanol (MeOH).

-

Seal the vessel and transfer it to an autoclave.

-

Pressurize the autoclave with hydrogen gas (typically 10-50 atm).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

After the reaction is complete, carefully vent the hydrogen gas.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography to obtain the chiral morpholine.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

| Substrate | Catalyst | Solvent | Pressure (atm) | Time (h) | Conversion (%) | ee (%) |

| 2-Phenyl-dehydromorpholine | [Rh(COD)₂]BF₄ / SKP | DCM | 30 | 12 | >99 | 99 |

| 2-(4-Methoxyphenyl)-dehydromorpholine | [Rh(COD)₂]BF₄ / SKP | DCM | 30 | 12 | >99 | 99 |

| 2-(2-Naphthyl)-dehydromorpholine | [Rh(COD)₂]BF₄ / SKP | DCM | 30 | 12 | >99 | 98 |

Data adapted from literature on asymmetric hydrogenation of dehydromorpholines.[3]

Conceptual Workflow for Chiral Morpholine Synthesis

Caption: Pathway to chiral morpholines via a dehydromorpholine intermediate.

Role as a Protected Bifunctional Building Block

The primary utility of this compound lies in its nature as a protected bifunctional molecule. The Boc and benzyl groups on the nitrogen atom allow for selective reactions at the hydroxyl group. Subsequently, the protecting groups can be removed under specific conditions to unmask the secondary amine for further functionalization or cyclization.

The Boc group is readily cleaved under acidic conditions (e.g., TFA, HCl), while the benzyl group is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C). This orthogonal protecting group strategy enables the stepwise construction of complex molecules.

Deprotection Strategies

| Protecting Group | Reagents | Conditions |

| Tert-butoxycarbonyl (Boc) | Trifluoroacetic acid (TFA), HCl in Dioxane | Room temperature |

| Benzyl (Bn) | H₂, Palladium on Carbon (Pd/C) | Room temperature, atmospheric or elevated pressure |

Protecting Group Logic

Caption: Orthogonal deprotection of the carbamate.

References

protocol for the deprotection of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate

An Application Note and Protocol for the Deprotection of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the acidic deprotection of this compound. The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis for the protection of amines, valued for its stability in various conditions and its clean, acid-labile removal.[1][2] This document delves into the mechanistic underpinnings of Boc deprotection, presents validated, step-by-step protocols using common acidic reagents, and offers expert insights into reaction monitoring, work-up procedures, and troubleshooting. The protocols are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve reliable and high-yielding synthesis of the target secondary amine, N-benzyl-N-(2-hydroxyethyl)amine.

Introduction: The Strategic Role of the Boc Protecting Group

In multi-step organic synthesis, particularly in the fields of peptide chemistry and pharmaceutical development, the temporary masking of reactive functional groups is essential. The Boc group is arguably the most common protecting group for amines due to its ease of installation and, critically, its selective removal under acidic conditions that often leave other sensitive functionalities intact.[2][3]